[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol
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Overview
Description
[(2S)-1-azabicyclo[221]heptan-2-yl]methanol is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above could be adapted for larger-scale production, given its efficiency and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for [(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure, offering different chemical properties.
Uniqueness
[(2S)-1-azabicyclo[221]heptan-2-yl]methanol is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6-1-2-8(7)4-6/h6-7,9H,1-5H2/t6?,7-/m0/s1 |
InChI Key |
QZJVASHWMPEAIJ-MLWJPKLSSA-N |
Isomeric SMILES |
C1CN2CC1C[C@H]2CO |
Canonical SMILES |
C1CN2CC1CC2CO |
Origin of Product |
United States |
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